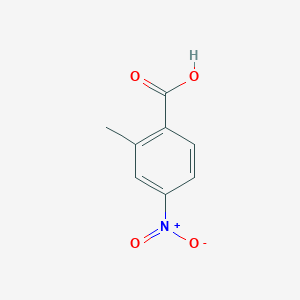

2-Methyl-4-nitrobenzoic acid

Vue d'ensemble

Description

2-Methyl-4-nitrobenzoic acid (CAS: 1975-51-5) is a nitro-substituted aromatic carboxylic acid with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol. It is synthesized via the side-chain oxidation of 4-nitro-o-xylene using dilute nitric acid as an oxidant, achieving yields up to 83.5% with the aid of radical initiators and phase transfer catalysts . Its melting point ranges between 150–155°C, and it exhibits strong acidity with a pKa of 1.86 in water at 25°C . This compound serves as a key intermediate in pharmaceuticals, including tolvaptan (a vasopressin receptor antagonist) .

Méthodes De Préparation

Oxidation of 4-Nitro-o-Xylene with Nitric Acid and Catalytic Enhancers

The direct oxidation of 4-nitro-o-xylene using nitric acid represents a streamlined approach. Early methods suffered from low selectivity and byproduct formation, but innovations in catalytic systems have improved yields significantly.

Radical Initiation and Phase Transfer Catalysis

Patent CN103408430B details a method using 4-nitro-o-xylene (0.76 g, 5.0 mmol) reacted with 10–30% nitric acid in the presence of azobisisobutyronitrile (AIBN) as a radical initiator and cetyltrimethylammonium bromide (CTAB) as a phase transfer catalyst . At 50–100°C, this system achieves 60.4–83.5% yield by enhancing the oxidation of the 4-methyl group to a carboxyl group while minimizing over-oxidation . Key advantages include:

-

Selectivity : The para-nitro group remains intact, avoiding isomerization to 2-methyl-5-nitrobenzoic acid .

-

Efficiency : CTAB increases interfacial contact between nitric acid and the hydrophobic substrate, reducing reaction time from 12 hours to 1–2 hours .

Comparative Analysis of Catalytic Systems

Table 1 summarizes critical parameters for nitric acid-based oxidation:

| Starting Material | Catalyst System | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| 4-Nitro-o-xylene | AIBN + CTAB | 50–100 | 83.5 | <5% 4-nitrophthalic acid |

| 4-Nitro-o-xylene | CoCl₂·6H₂O + Mn(OAc)₂ | Reflux | 72 | 10% dimeric oxides |

| 4-Nitro-o-xylene | None (traditional method) | 120 | 35.8 | 35% 2-methyl-5-nitro isomer |

The AIBN-CTAB system outperforms traditional uncatalyzed reactions, which generate substantial byproducts like 2-methyl-5-nitrobenzoic acid and 4-nitrophthalic acid .

Multi-Step Synthesis from Toluene via Nitration and Sequential Oxidation

Patent CN105218375A outlines a cost-effective route starting with toluene, leveraging sequential nitration, reduction, and oxidation steps .

Reaction Pathway and Optimization

-

Step 1 : Nitration of toluene with HNO₃/H₂SO₄ yields 2-methyl-5-nitrotoluene (95% purity) .

-

Step 2 : Reduction using SnCl₂/Fe/HCl produces 2-amino-5-nitrotoluene, which is acetylated with acetic acid and H₂SO₄ to form 2-methyl-4-nitroacetanilide .

-

Step 3 : Oxidation with NaBO₃·H₂O (200–300°C, 1–3 MPa) followed by KMnO₃/HCl (70–80°C) achieves full conversion to this compound .

This method achieves a 95% yield with 99% purity, avoiding expensive intermediates like 2-methyl-4-aminobenzoic acid . However, the multi-step process requires rigorous temperature and pressure control, increasing operational complexity.

Catalytic Oxidation Using Transition Metal Complexes

ChemicalBook documents a Co/Mn-catalyzed oxidation of 4-nitro-o-xylene under mild conditions . Combining cobalt(II) chloride hexahydrate (0.03 mmol) and manganese(II) acetate (0.05 mmol) with N-hydroxyphthalimide (NHPI) as a co-catalyst in 40% HNO₃ achieves 72% yield at reflux . The mechanism involves:

-

Radical Generation : NHPI abstracts hydrogen from the methyl group, forming a benzyl radical.

-

Oxidation Cascade : Co/Mn catalysts mediate sequential oxidation to the carboxylic acid via ketone and alcohol intermediates .

While this method avoids high-pressure equipment, the reliance on noble metal catalysts raises costs compared to AIBN-CTAB systems .

Comparative Evaluation of Industrial Viability

Cost-Benefit Analysis

-

Toluene Route : Low raw material cost (~$0.50/kg) but high energy expenditure for multi-step processing .

-

4-Nitro-o-Xylene Route : Higher substrate cost (~$15/kg) offset by single-step oxidation and 83.5% yield .

-

Catalytic Oxidation : Moderate yield (72%) with catalyst recycling potential, though metal leaching remains a concern .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-4-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form the carboxylic acid group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, nitric acid.

Reducing Agents: Tin(II) chloride, iron powder.

Catalysts: Phase transfer catalysts, cobalt(II) chloride, manganese(II) acetate.

Major Products

Reduction: 2-Methyl-4-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the electrophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Methyl-4-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the production of V2 receptor antagonists, such as tolvaptan , which are employed in the treatment of conditions like hyponatremia and heart failure. The compound's ability to undergo further chemical transformations makes it valuable for developing new therapeutic agents.

Case Study: Synthesis of Tolvaptan

- Objective : To synthesize tolvaptan using this compound.

- Method : The synthesis involves several steps, including the nitration of toluene to form 2-methyl-4-nitrotoluene, followed by conversion to this compound through oxidation processes. The final steps include coupling reactions to form the active pharmaceutical ingredient.

- Outcome : High yields of tolvaptan were achieved, demonstrating the efficiency of using this compound as a precursor.

Agrochemical Applications

In agrochemicals, this compound is utilized as an intermediate in the synthesis of herbicides and pesticides. Its structural properties allow for modifications that enhance the efficacy and specificity of agrochemical formulations.

Case Study: Herbicide Development

- Objective : To develop a new herbicide using this compound.

- Method : The compound was reacted with various amines and other functional groups to create derivatives with herbicidal activity.

- Outcome : Several derivatives exhibited promising herbicidal properties against common weeds, indicating potential for commercial development.

- Nitration Process : Involves mixing toluene with concentrated nitric and sulfuric acids at controlled temperatures.

- Oxidation Techniques : Various oxidizing agents like potassium permanganate or sodium peroxoborate are used for selective oxidation.

- Cyanohydrin Method : Utilizes cyanide compounds followed by hydrolysis to achieve desired products.

Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound finds applications in the production of dyes and pigments due to its chromophoric properties. It can also be used as a precursor for synthesizing polymers and resins.

Mécanisme D'action

The mechanism of action of 2-Methyl-4-nitrobenzoic acid involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the carboxylic acid group can form esters and amides. These functional groups allow the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Structurally related compounds include nitrobenzoic acid isomers and methyl-substituted derivatives . Below is a detailed comparison based on physicochemical properties, synthesis, and applications:

Structural Isomers and Derivatives

Table 1: Key Properties of 2-Methyl-4-nitrobenzoic Acid and Analogues

Key Differences and Implications

(a) Acidity and Substituent Effects

- The methyl group at the ortho position in this compound introduces steric hindrance, slightly reducing acidity compared to 4-nitrobenzoic acid (pKa 1.86 vs. 1.94) .

- Nitro groups in the para position (e.g., 4-nitrobenzoic acid) maximize electron-withdrawing effects, enhancing acidity relative to ortho-substituted derivatives.

(b) Thermal Stability and Melting Points

- 2-Methyl-5-nitrobenzoic acid exhibits a higher melting point (177–180°C ) than this compound (150–155°C ), likely due to differences in molecular symmetry and hydrogen-bonding networks .

Research Findings and Industrial Relevance

- Safety and Storage : this compound is classified as an explosive precursor in China, necessitating strict regulatory compliance during handling and storage .

- Biomedical Potential: Derivatives like 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid (Scheme-5 in ) highlight its utility in synthesizing bioactive molecules, including β-lactam antibiotics.

Activité Biologique

2-Methyl-4-nitrobenzoic acid (CAS Number: 1975-51-5) is an aromatic carboxylic acid that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific enzymatic pathways and cellular mechanisms. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C₈H₇N₁O₄

- Molecular Weight : 181.15 g/mol

- Solubility : Soluble in water (up to 130 mg/mL) and organic solvents like chloroform.

- pKa : Approximately 7.6, indicating its acidic nature.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its role as a reagent in the synthesis of bioactive compounds:

- Raf Kinase Inhibition : It is utilized in the synthesis of amino-1H-pyrazole amide derivatives, which act as Raf kinase inhibitors. Raf kinases are critical components in the MAPK/ERK signaling pathway, often implicated in melanoma and other cancers .

- Fluorogenic Substrates : The compound is also used to create fluorogenic substrates that facilitate activity imaging within living cells, enabling researchers to study cellular processes in real-time .

- Antitumor Activity : Research indicates that derivatives synthesized from this compound can exhibit antitumor properties, making it a valuable precursor in cancer drug development .

Table 1: Summary of Biological Activities

Example Research Findings

-

Synthesis and Evaluation of Derivatives :

A study demonstrated the synthesis of various derivatives from this compound, leading to compounds with enhanced inhibitory activity against Raf kinases. These findings suggest potential therapeutic applications in treating melanoma . -

In Vivo Studies :

In vivo studies indicated that certain derivatives exhibit significant antitumor effects, highlighting the potential of this compound as a starting material for developing new cancer therapies . -

Fluorogenic Applications :

The use of synthesized fluorogenic substrates derived from this compound has been validated in live-cell imaging studies, providing insights into cellular dynamics and enzyme activities .

Q & A

Basic Research Questions

Q. How can the crystal structure of 2-methyl-4-nitrobenzoic acid be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement . The compound’s nitro and carboxylic acid groups often form hydrogen-bonded dimers, which can be visualized using ORTEP-3 for graphical representation . For small-molecule crystallography, the WinGX suite integrates SHELX tools for structure solution and refinement .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Space group | P1̄ (common) | Typical for benzoic acids |

| Hydrogen bonding | R₂²(8) graph set |

Q. What are the recommended safety protocols for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Non-vented goggles, nitrile gloves, and lab coats .

- Ventilation : Use fume hoods for weighing and synthesis steps .

- Storage : Store in airtight containers away from oxidizers (e.g., peroxides) to prevent decomposition .

- Disposal : Follow EPA guidelines for nitroaromatic compounds, using approved waste contractors .

Q. How can the pKa of this compound be measured, and what factors influence its acidity?

- Methodological Answer : Use potentiometric titration in aqueous or mixed solvents. The nitro group at the para position enhances acidity via electron withdrawal.

- Key Data :

| Compound | pKa | Source |

|---|---|---|

| This compound | 1.86 |

- Comparison :

- 4-Nitrobenzoic acid: pKa ≈ 1.68 (stronger acid due to no methyl steric effects).

- 2-Methylbenzoic acid: pKa ≈ 3.87 (weaker acid due to lack of nitro group).

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallization behavior of this compound?

- Methodological Answer :

- Perform graph set analysis (e.g., Etter’s notation) to classify intermolecular interactions .

- The methyl group introduces steric hindrance, favoring dimeric R₂²(8) motifs over extended chains. Computational tools like Mercury (CCDC) can model packing motifs.

- Example :

| Interaction Type | Graph Set | Frequency |

|---|---|---|

| Carboxylic acid dimer | R₂²(8) | High |

| Nitro-to-carboxyl | C(4) | Moderate |

Q. What computational methods are effective in predicting the solubility and self-association of this compound in organic solvents?

- Methodological Answer :

- Use Density Functional Theory (DFT) to calculate solvation free energies.

- Experimental validation via UV-Vis spectroscopy or DOSY NMR can detect aggregation in solvents like DMSO or chloroform .

- Case Study :

| Solvent | Aggregation Tendency | Technique |

|---|---|---|

| DMSO | Low (monomeric) | NMR |

| Chloroform | High (dimeric) | UV-Vis |

Q. How can structural discrepancies in XRD and computational models of this compound be resolved?

- Methodological Answer :

- Cross-validate with Hirshfeld surface analysis to quantify intermolecular contacts .

- Refine computational models using SHELXL’s TWINABS for twinned crystals .

Q. What synthetic routes optimize the yield of this compound while minimizing byproducts?

- Methodological Answer :

- Nitration of 2-methylbenzoic acid using HNO₃/H₂SO₄ at 0–5°C reduces over-nitration .

- Purify via recrystallization from ethanol/water (yield: 75–85%) .

- Key Parameters :

| Parameter | Optimal Value |

|---|---|

| Reaction Temp | 0–5°C |

| HNO₃ Concentration | 70% |

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound vary between 177–180°C?

- Methodological Answer :

Propriétés

IUPAC Name |

2-methyl-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXOBNJIIZQSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173434 | |

| Record name | 4-Nitro-o-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1975-51-5 | |

| Record name | 2-Methyl-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1975-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-o-toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001975515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1975-51-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-o-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-o-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-O-TOLUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5G57JE9C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.